Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester
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Overview
Description
Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester: is a chemical compound with the molecular formula C15H14O3S It is known for its unique structure, which includes both a methoxyphenyl group and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester typically involves the reaction of thiocarbonic acid derivatives with appropriate phenolic compounds. One common method includes the esterification of thiocarbonic acid with 4-methoxybenzyl alcohol and phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Chemistry: In chemistry, Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: This compound has been studied for its potential biological activities. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
- Thiocarbonic acid O-[(4-methoxyphenyl)methyl]S-phenyl ester
- Carbonothioic acid, O-methyl S-(4-methylphenyl) ester
- Phenyl esters with different substituents
Uniqueness: Carbonothioic acid, O-((4-methoxyphenyl)methyl) S-phenyl ester stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various chemical transformations and applications.
Properties
CAS No. |
62778-21-6 |
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Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl phenylsulfanylformate |
InChI |
InChI=1S/C15H14O3S/c1-17-13-9-7-12(8-10-13)11-18-15(16)19-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
CMDFIEPFYJDNNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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